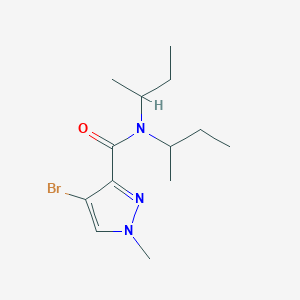
N,N'-bis(2-methylphenyl)hexanediamide
Übersicht
Beschreibung
N,N'-bis(2-methylphenyl)hexanediamide, also known as BMH, is a widely used compound in scientific research. It is a chiral diamide that is used as a chiral auxiliary in asymmetric synthesis. BMH has several applications in the field of organic chemistry, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2-methylphenyl)hexanediamide is used as a chiral auxiliary in asymmetric synthesis. It is used to control the stereochemistry of the reaction and to obtain enantiomerically pure compounds. This compound has been used in the synthesis of various natural products and pharmaceuticals. It has also been used in the synthesis of chiral ligands for asymmetric catalysis.
Wirkmechanismus
The mechanism of action of N,N'-bis(2-methylphenyl)hexanediamide is not well understood. It is believed to act as a chiral template and to induce chirality in the reaction. This compound is a chiral molecule, and its presence in the reaction mixture can influence the stereochemistry of the reaction.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a synthetic compound that is not found in nature. It is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(2-methylphenyl)hexanediamide has several advantages as a chiral auxiliary in asymmetric synthesis. It is easy to synthesize, and it is relatively inexpensive. It can be used in a wide range of reactions, and it can control the stereochemistry of the reaction with high selectivity. However, this compound has some limitations as well. It is not effective in all types of reactions, and it may not be suitable for large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the use of N,N'-bis(2-methylphenyl)hexanediamide in scientific research. One direction is the development of new synthetic methods using this compound as a chiral auxiliary. Another direction is the use of this compound in the synthesis of new pharmaceuticals and natural products. This compound can also be used in the development of new chiral ligands for asymmetric catalysis. The potential applications of this compound in scientific research are vast, and further research is needed to explore its full potential.
Conclusion:
In conclusion, this compound is a widely used compound in scientific research. It is a chiral auxiliary that is used to control the stereochemistry of the reaction. This compound has several advantages as a chiral auxiliary, including its ease of synthesis and high selectivity. However, it also has some limitations, and further research is needed to explore its full potential. This compound has several potential applications in the field of organic chemistry, biochemistry, and medicinal chemistry, and it is an important compound for the development of new pharmaceuticals and natural products.
Eigenschaften
IUPAC Name |
N,N'-bis(2-methylphenyl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-3-5-11-17(15)21-19(23)13-7-8-14-20(24)22-18-12-6-4-10-16(18)2/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJAXWMBHYNQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCCC(=O)NC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201963 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxyphenyl)-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4647558.png)

![4,4-dimethyl-1-[(4-propoxyphenyl)amino]-1-penten-3-one](/img/structure/B4647569.png)
![5-(2,4-dichlorophenyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4647576.png)
![3-chloro-N-isobutyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4647579.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4647587.png)
![N-[(2-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B4647588.png)
![1-[3-(3-chlorophenoxy)propyl]pyrrolidine](/img/structure/B4647590.png)
![8-[4-(2-allyl-4-methoxyphenoxy)butoxy]-2-methylquinoline](/img/structure/B4647594.png)

![N-({1-[3-(allyloxy)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B4647620.png)
![4-[(1-mesityl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B4647628.png)

![N-(2,5-dimethoxyphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647647.png)
